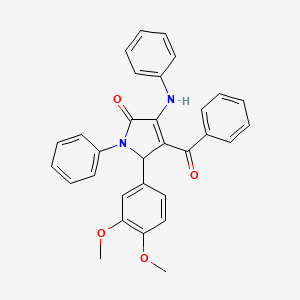![molecular formula C16H18N2O5 B11669947 2-methyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11669947.png)
2-methyl-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a furan ring, a methyl group, and a trimethoxyphenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between 2-methylfuran-3-carbohydrazide and 2,4,6-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce hydrazine derivatives. Substitution reactions can lead to various substituted furan or trimethoxyphenyl derivatives.
科学研究应用
2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new hydrazone derivatives with potential biological activity.
Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and coatings, with specific properties.
作用机制
The mechanism of action of 2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. Additionally, its potential anticancer activity is thought to involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
- 2-methyl-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
- 2-methyl-N’-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide
- N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
Uniqueness
2-methyl-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]furan-3-carbohydrazide stands out due to the presence of the trimethoxyphenyl group, which imparts unique electronic and steric properties. This makes the compound more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.
属性
分子式 |
C16H18N2O5 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC 名称 |
2-methyl-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-13-14(21-3)7-11(20-2)8-15(13)22-4/h5-9H,1-4H3,(H,18,19)/b17-9+ |
InChI 键 |
WILXRZVNHGPFQM-RQZCQDPDSA-N |
手性 SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2OC)OC)OC |
规范 SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11669865.png)

![2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11669890.png)
![3-phenyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11669900.png)
![[4-(2-Methoxy-phenyl)-piperazin-1-yl]-(2,4,6-trimethoxy-benzylidene)-amine](/img/structure/B11669901.png)
![N-(4-methylphenyl)-2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11669906.png)
![(5Z)-3-ethyl-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11669907.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11669913.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11669921.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11669933.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11669934.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11669936.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11669937.png)
![ethyl 4-{N-[(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamido}benzoate](/img/structure/B11669940.png)
